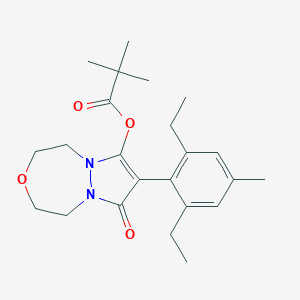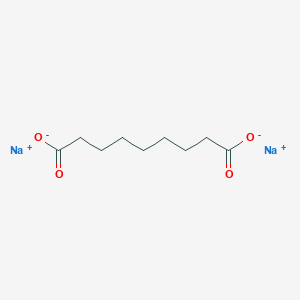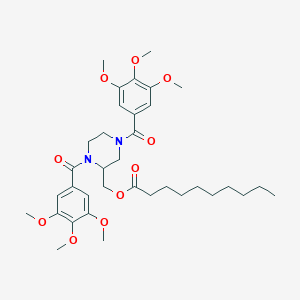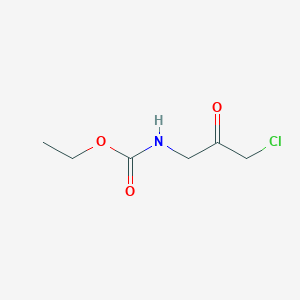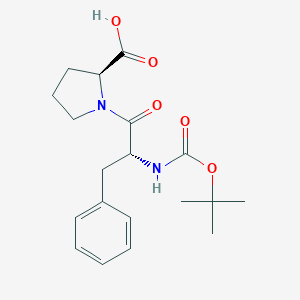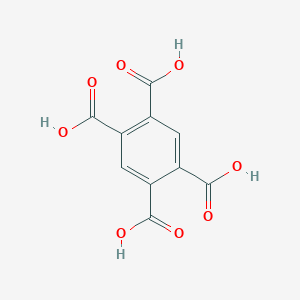
焦均四酸
描述
Pyromellitic acid is a tetracarboxylic acid that is benzene substituted by four carboxy groups at positions 1, 2, 4 and 5 respectively. It is a member of benzoic acids and a tetracarboxylic acid.
科学研究应用
聚酰亚胺合成
焦均四酸参与了聚酰亚胺的合成 . 聚酰亚胺是一类高性能聚合物,由于氮原子非对称电子与羰基π电子的n-π共轭,它们具有抗化学试剂和湿气的特性 . 二酐(焦均四酸二酐 PMDA)与二胺(4,4’-氧二苯胺 ODA)的反应是必需的 .
生物医学应用
由焦均四酸合成的聚酰亚胺在生物医学领域有应用 . 它们用作生物医学材料,用于植入物和功能化核酸 .
工程应用
在工程领域,焦均四酸衍生的聚酰亚胺用于生产纳米复合层矩阵,其中包括金属或电介质簇作为“客体” . 它们还用于有机电子学和光子学(聚光子学),推动了材料化学新领域的發展 .
阴离子色谱
焦均四酸用作阴离子色谱的洗脱液 . 它与镁离子和钙离子形成络合物,这在各种科学研究应用中可能很有用 .
固化剂
作用机制
Target of Action
Pyromellitic acid, a type of tetracarboxylic acid, primarily targets the Fumarate hydratase class II in Escherichia coli (strain K12) . Fumarate hydratase is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate. It plays a key role in the tricarboxylic acid (TCA) cycle, which is central to energy production.
Mode of Action
It’s known that the compound can coordinate with various ions, such as zn2+ . This coordination could potentially influence the activity of the target enzyme, leading to changes in the biochemical reactions it catalyzes.
Result of Action
It has been used in studies as a selective precipitating titrant for lead (ii), indicating that it may have a role in binding and precipitating certain metal ions .
Action Environment
The action of pyromellitic acid can be influenced by the ionic environment. For instance, it has been shown to coordinate with Zn2+ under various ionic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as pH and the presence of other ions.
生化分析
Biochemical Properties
Pyromellitic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is used in various applications, including as an eluent in anion chromatography and forming complexes with magnesium and calcium ions . It is also used as a curing agent, an intermediate for powder coating, and a cross-linking agent for alkyd resin .
Cellular Effects
The cellular effects of pyromellitic acid are not well-studied. It is known that the compound can interact with certain enzymes. For instance, it has been reported to interact with Fumarate hydratase class II in Escherichia coli .
Molecular Mechanism
It has been suggested that the electrogeneration of hydroxyl radicals leads to the oxidative degradation of the benzene polycarboxylic acids until their total mineralization .
Temporal Effects in Laboratory Settings
In laboratory settings, pyromellitic acid has been used in the synthesis of polyimide and pyromellitic octyl . The stability, degradation, and long-term effects of pyromellitic acid on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
Pyromellitic acid is not involved in any known metabolic pathways .
属性
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-04-9 (tetra-hydrochloride salt) | |
| Record name | Pyromellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044466 | |
| Record name | Pyromellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Pyromellitic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-05-4 | |
| Record name | Pyromellitic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromellitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyromellitic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYROMELLITIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Benzenetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyromellitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4,5-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROMELLITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromellitic acid?
A1: Pyromellitic acid, also known as 1,2,4,5-benzenetetracarboxylic acid, has the molecular formula C10H6O8 and a molecular weight of 254.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize pyromellitic acid?
A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, , , ] for characterizing pyromellitic acid and its complexes. FTIR helps identify functional groups, NMR provides insights into the proton environments, and XRD reveals crystal structures.
Q3: How does the structure of pyromellitic acid contribute to its use in high-temperature polymers?
A3: Pyromellitic acid serves as a precursor to pyromellitic dianhydride (PMDA), a key component in synthesizing high-temperature resistant polymers like polyimides [, , , , ]. The rigid aromatic ring and the four carboxylic acid groups in PMDA enable the formation of strong imide bonds with diamines, contributing to the exceptional thermal stability of these polymers.
Q4: Can pyromellitic acid be used in aqueous systems?
A4: While pyromellitic acid exhibits limited solubility in water, researchers have explored its use in aqueous environments. For instance, one study investigated the adsorption of trimellitic and pyromellitic acids from aqueous solutions onto polyaniline []. This research highlights the potential application of pyromellitic acid in water treatment processes.
Q5: Does pyromellitic acid exhibit any catalytic activity?
A5: Although not a traditional catalyst, researchers have explored the catalytic potential of pyromellitic acid complexes. In one study, a copper(II)-aminoalcohol-pyromellitic acid complex demonstrated catalytic efficiency in cycloalkane functionalization reactions, including oxidation and hydrocarboxylation []. This finding suggests potential applications for pyromellitic acid-based complexes in organic synthesis.
Q6: Have computational methods been employed to study pyromellitic acid and its derivatives?
A6: Yes, computational studies have provided valuable insights into the properties of pyromellitic acid and its derivatives. For example, researchers employed AM1 and MINDO semi-empirical methods to calculate chemical quantum parameters, enhancing the understanding of adsorption mechanisms onto polyaniline [].
Q7: How do different factors impact the stability of pyromellitic acid and its derivatives?
A7: Research suggests that factors like temperature, pH, and the presence of catalysts can influence the stability of pyromellitic acid and its derivatives. For example, heating crude pyromellitic acid in the absence of acetic anhydride converts a portion to pyromellitic dianhydride, impacting the product's purity and stability []. Understanding these factors is crucial for developing stable formulations and optimizing synthesis processes.
Q8: What analytical methods are available for the quantification of pyromellitic acid?
A8: Several methods have been developed for analyzing pyromellitic acid, showcasing its significance in various fields. Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ] and gas chromatography [] for quantifying pyromellitic acid in different matrices, including crude PMDA and wastewater. These methods offer valuable tools for monitoring and controlling pyromellitic acid levels in industrial processes and environmental samples.
Q9: What is the environmental fate of pyromellitic acid?
A9: While the provided research does not delve into the environmental degradation of pyromellitic acid, one study focuses on recovering it from wastewater []. This indicates a potential pathway for managing pyromellitic acid waste and minimizing its environmental impact. Further research on its biodegradability and potential ecotoxicological effects is crucial to ensure its responsible use and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
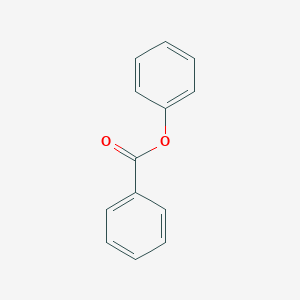
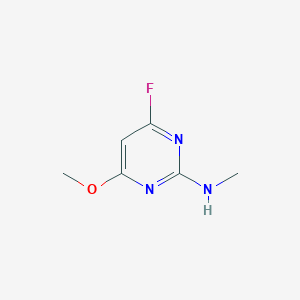
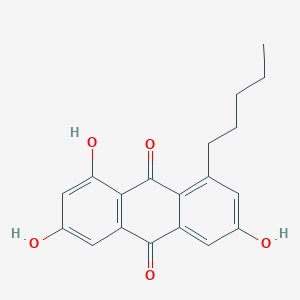

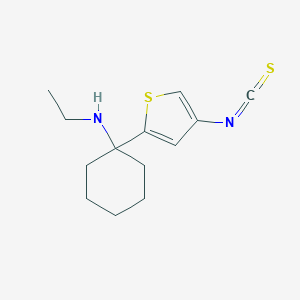
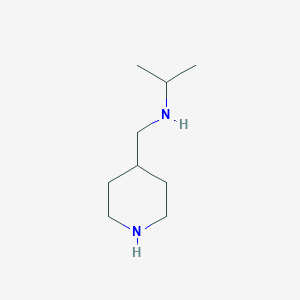
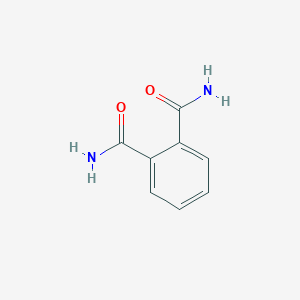

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
